molecular formula C7H8 B165957 Cycloheptatriene CAS No. 544-25-2

Cycloheptatriene

Cat. No. B165957
CAS RN: 544-25-2
M. Wt: 92.14 g/mol
InChI Key: CHVJITGCYZJHLR-UHFFFAOYSA-N
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Description

Cycloheptatriene (CHT) is an organic compound with the formula C7H8. It is a closed ring of seven carbon atoms joined by three double bonds and four single bonds . This colourless liquid has been of recurring theoretical interest in organic chemistry .


Synthesis Analysis

Albert Ladenburg first generated cycloheptatriene in 1881 by the decomposition of tropine . The structure was finally proven by the synthesis of Richard Willstätter in 1901. This synthesis started from cycloheptanone and established the seven-membered ring structure of the compound .


Molecular Structure Analysis

Cycloheptatriene has a seven-membered ring structure. It contains a total of 15 bonds, including 7 non-H bonds, 3 multiple bonds, 3 double bonds, and 1 seven-membered ring .


Chemical Reactions Analysis

The higher–order cycloaddition reactions of four cycloheptatriene (CHT) derivatives, heptafulvene, tropone, and the imine and ylidenehydrazine derivatives with ethylene, electrophilic dicyanoethylene (DCE), and nucleophilic cyclic ketene acetal (CKA) have been studied .


Physical And Chemical Properties Analysis

Cycloheptatriene is a colourless liquid with a density of 0.888 g/mL at 25 °C. It has a melting point of -80 °C and a boiling point of 116 °C . It is insoluble in water .

Scientific Research Applications

Homoaromaticity and Homoantiaromaticity in Cycloheptatrienes

  • Cycloheptatriene is recognized as a neutral homoaromatic molecule. Its aromaticity is slightly influenced by substituents at the 7 (methylene) position, and its ring inversion transition state is antiaromatic due to an 8pi-electron system involving the CH2 group (Chen et al., 2008).

Electron Affinity and Negative Ion Studies

  • Resonance electron capture negative ion mass spectrometry (REC NIMS) was used to study cycloheptatriene derivatives, estimating electron affinity and determining the effective temperature of negative molecular ions (Asfandiarov et al., 2017).

Chemical Reactions and Synthesis

  • Cycloheptatrienes have been used in [6 + 2] cycloadditions with allenes, showing high selectivity and excellent E/Z-selectivity, catalyzed by cobalt salts (Clavier et al., 2011).
  • Palladium-catalyzed hydroamination of cycloheptatriene with primary aromatic amines produces tropene derivatives, relevant in pharmaceutical contexts (Sakai et al., 2006).

Complex-Mediated Chemistry

  • Transition metal complex-mediated chemistry of 1,3,5-cycloheptatrienes includes homodimerization and cyclocodimerization with alkenes, dienes, and alkynes, useful in synthesizing bi-, tri-, and polycyclic compounds (Dyakonov et al., 2018).

Biological Activities and Drug Design

  • Cyclohepta[b]indoles, derived from cycloheptatriene, exhibit a broad spectrum of biological activities, making them of interest in pharmaceutical research and drug design (Stempel & Gaich, 2016).

Vibrational and Structural Studies

  • Vibrational frequencies and structural determinations of cycloheptatriene have been conducted, providing insights into its molecular orbitals and bonding (Jensen, 2005).

Additional Reactions and Transformations

  • Various reactions and transformations involving cycloheptatriene have been studied, such as reductive coupling, electrochemical transformations, and cycloaddition reactions, contributing to its diverse applications in chemical synthesis and research (Murahashi et al., 2008), (Profatilova et al., 2008).

Safety And Hazards

Cycloheptatriene is highly flammable and toxic if swallowed or in contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Cycloheptatriene derivatives represent ligands for the synthesis of different metallocomplexes with high catalytic activity . The mechanism of action of such catalysts is often related to redox transitions in their molecules . Further studies are needed to explore the potential applications of cycloheptatriene in various fields.

properties

IUPAC Name

cyclohepta-1,3,5-triene
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InChI

InChI=1S/C7H8/c1-2-4-6-7-5-3-1/h1-6H,7H2
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InChI Key

CHVJITGCYZJHLR-UHFFFAOYSA-N
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Canonical SMILES

C1C=CC=CC=C1
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Molecular Formula

C7H8
Record name CYCLOHEPTATRIENE
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DSSTOX Substance ID

DTXSID5073909
Record name 1,3,5-Cycloheptatriene
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Molecular Weight

92.14 g/mol
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Physical Description

Cycloheptatriene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Yellow liquid with an unpleasant odor; [Alfa Aesar MSDS]
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Vapor Pressure

23.5 [mmHg]
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Product Name

Cycloheptatriene

CAS RN

544-25-2
Record name CYCLOHEPTATRIENE
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Record name 1,3,5-Cycloheptatriene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloheptatriene
Reactant of Route 2
Cycloheptatriene
Reactant of Route 3
Cycloheptatriene
Reactant of Route 4
Cycloheptatriene
Reactant of Route 5
Cycloheptatriene
Reactant of Route 6
Cycloheptatriene

Citations

For This Compound
13,100
Citations
M Xie, X Liu, X Wu, Y Cai, L Lin, X Feng - Angewandte Chemie, 2013 - Wiley Online Library
The higher-order cycloaddition represents a highly valuable strategy for the preparation of medium-sized ring systems.[1] For instance, fulvenes have been applied as 6π components in …
Number of citations: 90 onlinelibrary.wiley.com
OA McNamara, AR Maguire - Tetrahedron, 2011 - Elsevier
… mixture of the norcaradiene and cycloheptatriene, which he based on a series of hydrogenation experiments. Doering reported that the cycloheptatriene tautomer was the sole tautomer …
Number of citations: 109 www.sciencedirect.com
M Achard, A Tenaglia, G Buono - Organic Letters, 2005 - ACS Publications
The CoI 2 (dppe)/Zn/ZnI 2 system effectively catalyzes the [6 + 2] cycloaddition of cycloheptatriene with terminal alkynes to afford 7-alkyl-bicyclo[4.2.1]nona-2,4,7-trienes in fair to …
Number of citations: 81 pubs.acs.org
M Traetteberg - Journal of the American Chemical Society, 1964 - ACS Publications
The sector electron diffraction method was used to determine the molecular structure of 1, 3, 5-cycloheptatriene in thevapor phase. The molecule possesses CB symmetry, and the most …
Number of citations: 190 pubs.acs.org
WL Manner, MJ Hostetler, GS Girolami… - The Journal of …, 1999 - ACS Publications
The structures and reactivities of various cyclic C 7 hydrocarbons (cycloheptane, cycloheptene, 1,3-cycloheptadiene, and cycloheptatriene) adsorbed on Pt(111) have been examined …
Number of citations: 13 pubs.acs.org
HL Finke, DW Scott, ME Gross… - Journal of the …, 1956 - ACS Publications
… cycloheptatriene vapor. Subtraction of the value of Allv0 from Table I gives the value of AHifor liquid cycloheptatriene. … The samples of cycloheptatriene and cycloheptane used in this …
Number of citations: 116 pubs.acs.org
FAL Anet - Journal of the American Chemical Society, 1964 - ACS Publications
Although tropilidene is known1 to have the 1, 3, 5-cycloheptatriene (I) rather than the norcaradiene structure, the planarity or nonplanarity of the seven-membered ring has been in …
Number of citations: 207 pubs.acs.org
MLH Green, DKP Ng - Chemical reviews, 1995 - ACS Publications
… Cr,18 Mo,19 or W,19 by cocondensation of the metal atoms with cycloheptatriene (Scheme 3). Cocondensation of zirconium or hafnium atoms with cycloheptatriene gives an ill-defined …
Number of citations: 146 pubs.acs.org
S Yamabe, N Tsuchida, S Yamazaki - Journal of Chemical Theory …, 2005 - ACS Publications
Hydrogen [1,5] shifts are pericyclic reactions and take place typically in 1,3-pentadiene. However, because of structure restriction, the symmetry-allowed thermal reactions of 1,3-…
Number of citations: 18 pubs.acs.org
N Toselli, D Martin, M Achard… - Advanced Synthesis …, 2008 - Wiley Online Library
The enantioselective cobalt‐catalyzed [6+2] cycloadditions of cycloheptatriene 1 with alkynes 2 is reported. Chiral phosphoramidites based on 3,3′‐disubstituted (R)‐BINOL appeared …
Number of citations: 60 onlinelibrary.wiley.com

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